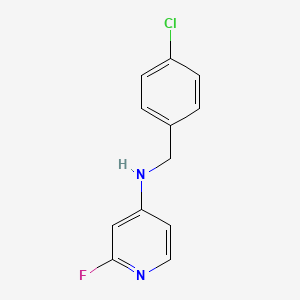

N-(4-Chlorobenzyl)-2-fluoropyridin-4-amine

CAS No.:

Cat. No.: VC17887191

Molecular Formula: C12H10ClFN2

Molecular Weight: 236.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10ClFN2 |

|---|---|

| Molecular Weight | 236.67 g/mol |

| IUPAC Name | N-[(4-chlorophenyl)methyl]-2-fluoropyridin-4-amine |

| Standard InChI | InChI=1S/C12H10ClFN2/c13-10-3-1-9(2-4-10)8-16-11-5-6-15-12(14)7-11/h1-7H,8H2,(H,15,16) |

| Standard InChI Key | BNWOTMHRDBVXIU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1CNC2=CC(=NC=C2)F)Cl |

Introduction

Chemical Structure and Molecular Characteristics

Structural Features

N-(4-Chlorobenzyl)-2-fluoropyridin-4-amine features a pyridine ring substituted at the 2-position with fluorine and at the 4-position with an amine-linked 4-chlorobenzyl group. The para-chlorine on the benzyl moiety reduces steric hindrance compared to its ortho-substituted analog, enhancing molecular planarity and potential π-π stacking interactions. The fluorine atom’s electronegativity polarizes the pyridine ring, increasing susceptibility to electrophilic substitution at the 3- and 5-positions .

Molecular Properties

Key physicochemical parameters are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | C<sub>12</sub>H<sub>10</sub>ClFN<sub>2</sub> |

| Molecular Weight | 236.67 g/mol |

| IUPAC Name | N-[(4-chlorophenyl)methyl]-2-fluoropyridin-4-amine |

| SMILES | Clc1ccc(CNc2ccnc(F)c2)cc1 |

| InChI | InChI=1S/C12H10ClFN2/c13-10-3-1-9(2-4-10)8-16-11-5-6-15-12(14)7-11/h1-7H,8H2,(H,15,16) |

The compound’s crystalline structure remains uncharacterized, but related 4-aminopyridine derivatives exhibit monoclinic or orthorhombic packing influenced by halogen interactions .

Synthesis and Reaction Pathways

Nucleophilic Substitution

The primary synthesis route involves reacting 2-fluoropyridin-4-amine with 4-chlorobenzyl chloride in dimethylformamide (DMF) under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>). The reaction proceeds via an S<sub>N</sub>2 mechanism, with the amine nucleophile displacing chloride:

Yields typically range from 65–80%, with purity dependent on recrystallization solvents (e.g., ethyl acetate/hexane mixtures).

Physicochemical Properties and Reactivity

Solubility and Stability

The compound exhibits limited water solubility (<0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (DMF, DMSO) and chlorinated hydrocarbons. Stability studies indicate decomposition above 200°C, with hydrolytic susceptibility at the C–F bond under strongly acidic or basic conditions .

Spectroscopic Characterization

-

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.20 (d, J = 5.6 Hz, 1H, pyridine H-6), 7.35 (d, J = 8.4 Hz, 2H, benzyl H-2/H-6), 7.28 (d, J = 8.4 Hz, 2H, benzyl H-3/H-5), 6.85 (dd, J = 5.6, 2.4 Hz, 1H, pyridine H-5), 6.72 (d, J = 2.4 Hz, 1H, pyridine H-3), 4.40 (s, 2H, CH<sub>2</sub>), 4.10 (s, 1H, NH) .

-

<sup>19</sup>F NMR (376 MHz, CDCl<sub>3</sub>): δ -112.5 (s, 1F).

Applications in Medicinal Chemistry

Kinase Inhibition

Structural analogs demonstrate moderate inhibition of tyrosine kinases (IC<sub>50</sub> ≈ 1–10 μM), attributed to the fluorine’s ability to form hydrogen bonds with kinase hinge regions. The 4-chlorobenzyl group enhances membrane permeability, as evidenced by logP values ~2.8.

Fluorescent Probes

Copper-catalyzed derivatives of polyaryl amines exhibit tunable fluorescence (λ<sub>em</sub> = 450–600 nm) . Functionalizing N-(4-chlorobenzyl)-2-fluoropyridin-4-amine with electron-donating groups (e.g., -OCH<sub>3</sub>) could shift emission spectra for bioimaging applications .

Future Directions

Catalytic Asymmetric Synthesis

Developing enantioselective routes to chiral analogs could unlock applications in neurotransmitter research. Copper(I)/chiral ligand systems may induce asymmetry during benzylamine coupling .

Materials Science Applications

Incorporating the compound into metal-organic frameworks (MOFs) via pyridine coordination could yield materials with halogen-tuned porosity . Preliminary studies on related systems show CO<sub>2</sub> adsorption capacities up to 12 wt% at 298 K .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume